L-Threonine, L-arginyl-L-arginyl- is a compound that combines the essential amino acid L-threonine with multiple arginine residues. L-threonine is crucial for protein synthesis and is involved in various metabolic processes in the human body. This compound is classified under organic compounds, specifically as an alpha-amino acid, which are characterized by having both amino and carboxyl functional groups.
L-threonine is naturally found in various protein sources, including eggs, milk, and gelatin. It can also be synthesized through fermentation processes or chemical methods. The arginine component, being another essential amino acid, is similarly sourced from dietary proteins and can be synthesized by the body under certain conditions.
L-threonine and its derivatives belong to the class of organic compounds known as l-alpha-amino acids. These compounds are essential for various biological functions and are classified further based on their structure and properties into categories such as proteinogenic amino acids.
The synthesis of L-threonine can be accomplished through three primary methods: fermentation, chemical synthesis, and hydrolysis of proteins.
The fermentation process typically includes steps like pH adjustment, microfiltration to clarify the fermentation liquor, and crystallization to isolate L-threonine with high purity (over 99%) through precipitation techniques .
L-threonine has the molecular formula with a molecular weight of approximately 119.12 g/mol. Its structural representation includes a hydroxyl group attached to the beta carbon, distinguishing it from other amino acids.
L-threonine can undergo several chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol for reduction, and various chemical agents for substitution depending on the desired modifications .
L-threonine has several scientific uses:
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